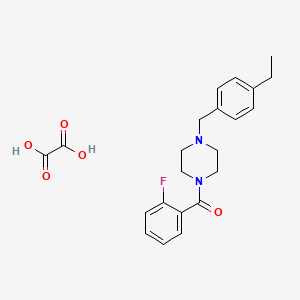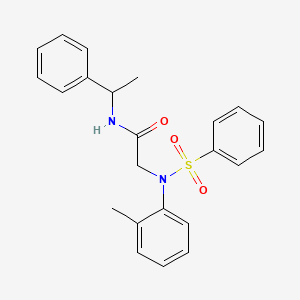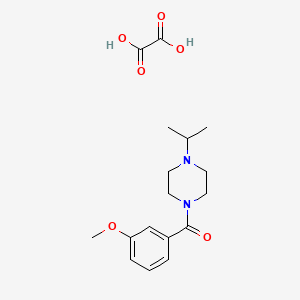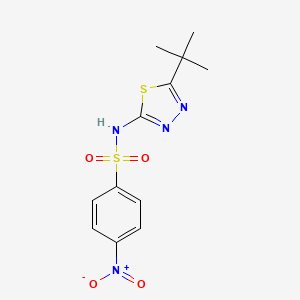![molecular formula C25H28N2O3 B5033249 N-(4'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide](/img/structure/B5033249.png)
N-(4'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-3-piperidinecarboxamide, commonly known as MFBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MFBF belongs to the family of piperidinecarboxamide derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
MFBF exerts its therapeutic effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. MFBF has been found to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress. Additionally, MFBF has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
MFBF has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. MFBF has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the levels of reactive oxygen species. Additionally, MFBF has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
MFBF has several advantages for lab experiments, including its stability and solubility in various solvents. Additionally, MFBF has been found to have low toxicity and can be easily synthesized. However, there are also some limitations, including the lack of studies on the pharmacokinetics and pharmacodynamics of MFBF.
将来の方向性
There are several potential future directions for the study of MFBF. One potential area of research is the investigation of the pharmacokinetics and pharmacodynamics of MFBF, including its absorption, distribution, metabolism, and excretion. Additionally, further studies are needed to investigate the potential therapeutic applications of MFBF in various diseases, including neurodegenerative diseases, cancer, and inflammation. Finally, the development of MFBF analogs with improved pharmacological properties may also be an area of future research.
In conclusion, MFBF is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MFBF exerts its therapeutic effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. While there are some limitations to the study of MFBF, there are also several potential future directions for research in this area.
合成法
MFBF can be synthesized using various methods, including the reaction of 4'-methoxy-2-biphenylcarboxylic acid with 5-methyl-2-furaldehyde, followed by the reaction with piperidine and the subsequent formation of the carboxamide. Other methods include the use of substituted benzaldehydes and piperidine derivatives.
科学的研究の応用
MFBF has been studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammation. Studies have shown that MFBF has neuroprotective effects and can reduce the oxidative stress-induced damage in the brain. Additionally, MFBF has been found to inhibit the growth of cancer cells and reduce inflammation.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-18-9-12-22(30-18)17-27-15-5-6-20(16-27)25(28)26-24-8-4-3-7-23(24)19-10-13-21(29-2)14-11-19/h3-4,7-14,20H,5-6,15-17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCENDZGHMHYABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide](/img/structure/B5033169.png)
![3-allyl-5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033175.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5033182.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-diethoxybenzamide](/img/structure/B5033190.png)


![2-cyclohexyl-6-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5033215.png)
![(3,4-dichlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5033228.png)

![propyl 2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5033242.png)

![[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B5033265.png)
![ethyl 1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5033272.png)

